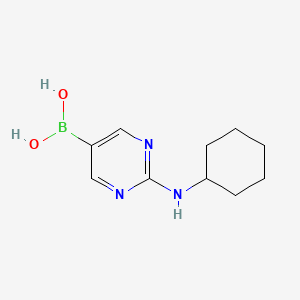
(2-Cyclohexylaminopyrimidin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylaminopyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylaminopyrimidin-5-YL)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexylaminopyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a catalyst.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives .
Scientific Research Applications
(2-Cyclohexylaminopyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-Cyclohexylaminopyrimidin-5-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine residues, such as proteases. The compound can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Comparison: Compared to these similar compounds, (2-Cyclohexylaminopyrimidin-5-YL)boronic acid is unique due to its cyclohexylamino substitution, which enhances its hydrophobicity and binding affinity for certain molecular targets. This structural feature also imparts greater stability and specificity in chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C10H16BN3O2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
[2-(cyclohexylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9,15-16H,1-5H2,(H,12,13,14) |
InChI Key |
GSOIZIAIHVQHNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















